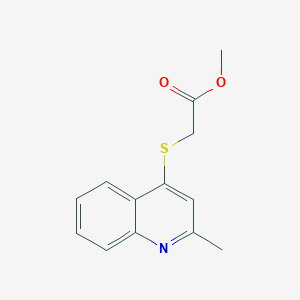

Methyl 2-(2-methylquinolin-4-ylthio)acetate

Vue d'ensemble

Description

“Methyl 2-(2-methylquinolin-4-ylthio)acetate” is a chemical compound . It is one of the many methyl derivatives of the heterocyclic compound quinoline .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best known . The synthesis of methyl acetate, a related compound, has been optimized using microwave-assisted esterification .Applications De Recherche Scientifique

Synthesis and Characterization

- New Derivatives Synthesis : The compound plays a role in synthesizing a variety of heterocyclic compounds. For instance, it has been used in the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, characterized by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).

Biological Activities

Antitumor Activity : Methyl 2-(2-methylquinolin-4-ylthio)acetate derivatives have been evaluated for their antitumor activities. For example, novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated broad-spectrum antitumor activity, indicating their potential as effective antitumor agents (Al-Suwaidan et al., 2016).

Antimalarial Activity : Derivatives such as (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate have shown significant inhibition of β-hematin formation, exhibiting antimalarial activity comparable to chloroquine in mice infected with Plasmodium berghei ANKA (Colmenárez et al., 2019).

Molecular Docking Studies

- Molecular docking studies have been conducted to understand the binding modes and potential biological activities of Methyl 2-(2-methylquinolin-4-ylthio)acetate derivatives. These studies are crucial for drug development and understanding the molecular basis of their activity.

Antimicrobial and Antioxidant Activities

Antimicrobial Activity : Some synthesized quinoline derivatives have shown promising antimicrobial activities. For instance, a study on the synthesis, crystal structure, and antimicrobial activities of quinoline derivatives highlighted their potential against various bacterial and fungal species (Tabassum et al., 2014).

Antioxidant Activity : The ABTS radical-scavenging activity of certain quinoline derivatives indicates their potential as antioxidants. This activity suggests their use in combating oxidative stress-related diseases (Tabassum et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(2-methylquinolin-4-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-7-12(17-8-13(15)16-2)10-5-3-4-6-11(10)14-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJWFNICGDNCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-methylquinolin-4-ylthio)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)

![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)

![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2858959.png)